4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
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Overview
Description
4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyridine ring, a triazole ring, and a pyridazine ring, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been reported to have significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .
Mode of Action
It’s known that similar compounds interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that similar compounds exhibit anti-tubercular activity , suggesting that this compound might affect the biochemical pathways related to tuberculosis.
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might have similar effects.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multiple steps, including the formation of the triazole and pyridazine rings. One common method involves the use of microwave-mediated, catalyst-free conditions to facilitate the formation of the triazole ring . The reaction conditions often include the use of dry toluene as a solvent and temperatures around 140°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-yl derivatives: Compounds with similar pyridine rings.
Triazolo[4,3-b]pyridazine derivatives: Compounds with similar triazole and pyridazine rings.
Benzamide derivatives: Compounds with similar benzamide structures.
Uniqueness
4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-methoxy-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O2/c1-32-20-9-7-16(8-10-20)24(31)26-19-6-2-4-17(14-19)21-11-12-22-27-28-23(30(22)29-21)18-5-3-13-25-15-18/h2-15H,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDRNQIDZBHECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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